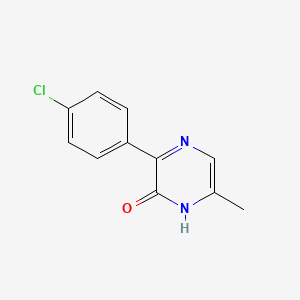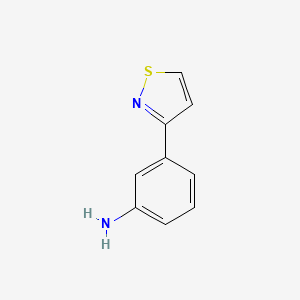![molecular formula C15H17NO3S B13182656 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a complex organic compound that features a thiazole ring, a benzaldehyde moiety, and propoxy and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzoic acid.
Reduction: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and propoxy groups can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H17NO3S/c1-3-6-18-14-5-4-12(8-17)15(7-14)19-9-13-10-20-11(2)16-13/h4-5,7-8,10H,3,6,9H2,1-2H3 |
Clé InChI |
MJJGXLPVBAVHMY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)C=O)OCC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
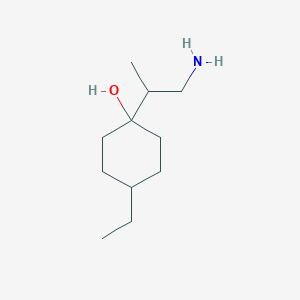
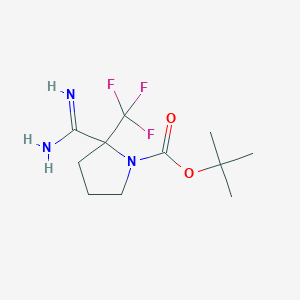

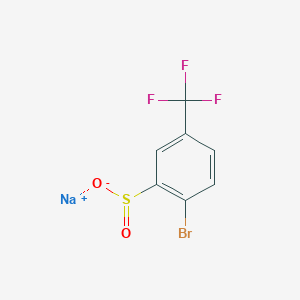
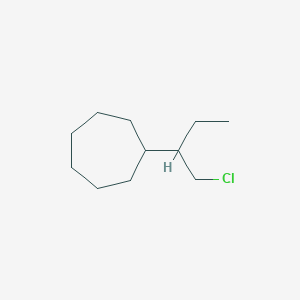
![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
